molecular formula C10H16O B14542632 4-(2-Methoxyethyl)hept-1-en-6-yne CAS No. 61753-73-9

4-(2-Methoxyethyl)hept-1-en-6-yne

Cat. No.: B14542632
CAS No.: 61753-73-9
M. Wt: 152.23 g/mol
InChI Key: JVDAAUAUXLWVJE-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)hept-1-en-6-yne is an organic compound with the molecular formula C10H16O It contains a carbon-carbon triple bond (alkyne) and a carbon-carbon double bond (alkene), making it an unsaturated hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)hept-1-en-6-yne can be achieved through various synthetic routes. One common method involves the reaction of a hexyl halide with sodium acetylide, producing the desired alkyne as a result . This reaction is an example of an acetylide anion reaction, which is a typical method for synthesizing alkynes.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of reagents and reaction conditions can be optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)hept-1-en-6-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon can reduce the alkyne and alkene groups.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of saturated hydrocarbons (alkanes).

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2-Methoxyethyl)hept-1-en-6-yne has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethyl)hept-1-en-6-yne involves its interaction with molecular targets and pathways. The compound’s alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methoxyethyl)hept-1-en-6-yne is unique due to its specific combination of alkyne and alkene groups, which provides distinct reactivity and potential applications compared to other similar compounds. Its methoxyethyl group also adds to its uniqueness, influencing its chemical properties and interactions.

Properties

CAS No.

61753-73-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(2-methoxyethyl)hept-1-en-6-yne

InChI

InChI=1S/C10H16O/c1-4-6-10(7-5-2)8-9-11-3/h1,5,10H,2,6-9H2,3H3

InChI Key

JVDAAUAUXLWVJE-UHFFFAOYSA-N

Canonical SMILES

COCCC(CC=C)CC#C

Origin of Product

United States

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